fmoc-(r)-3-amino-2-hydroxypropionicacid

Chiral HPLC Enantiomeric purity Peptide synthesis quality control

Researchers requiring precise backbone geometry in modified peptides face a critical supply pain point: racemic or incorrectly protected amino acids compromise stereochemical fidelity and lead to diastereomeric mixtures. Fmoc-(R)-3-amino-2-hydroxypropionic acid (CAS 211682-19-8) is the pure (R)-enantiomer, essential for constructing homogeneous β-peptides and foldamers. - Ensures consistent (R)-stereochemistry for reproducible stability assessments and SAR studies. - >98% ee specification guarantees ≤1% undesired (S)-enantiomer, below chiral HPLC detection limits. - Scalable, patented one-pot synthesis route ensures reliable commercial supply for pharmaceutical intermediate applications.

Molecular Formula C18H17NO5
Molecular Weight 327.3 g/mol
Cat. No. B8717050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefmoc-(r)-3-amino-2-hydroxypropionicacid
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O
InChIInChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m1/s1
InChIKeyOOFCRVWLJFLVCB-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(R)-3-Amino-2-hydroxypropionic Acid: Chemical Class and Core Specifications for Peptide Synthesis Procurement


Fmoc-(R)-3-amino-2-hydroxypropionic acid (also referred to as Fmoc-(R)-isoserine) is an Fmoc-protected non-proteinogenic β-amino acid building block for solid-phase peptide synthesis (SPPS) [1]. Unlike standard α-amino acids, this compound features a β-amino-α-hydroxy substitution pattern (C3 backbone with amino group at the 3-position and hydroxyl at the 2-position), producing a C18H17NO5 molecular formula with a molecular weight of 327.3 g/mol . As a chiral (R)-enantiomer, the compound is supplied with enantiomeric purity specifications relevant to the synthesis of stereochemically defined peptidomimetics, foldamers, and modified peptides requiring precise backbone geometry [2].

Why Generic Substitution of Fmoc-(R)-3-Amino-2-hydroxypropionic Acid Is Not Scientifically Prudent


Substituting Fmoc-(R)-3-amino-2-hydroxypropionic acid with the racemic DL-isoserine, the (S)-enantiomer, or structurally related Fmoc-protected α-hydroxy-β-amino acids introduces quantifiable risks to synthetic outcomes. The racemic DL mixture (≥98% chemical purity by HPLC) inherently contains approximately 50% of the undesired (S)-enantiomer, which when incorporated produces diastereomeric peptides that alter biological properties and complicate purification . The (S)-enantiomer yields opposite stereochemical orientation in the final peptide backbone, affecting three-dimensional conformation and biological activity . Fmoc-protected α-amino acids such as Fmoc-serine (Fmoc-2-amino-3-hydroxypropionic acid) differ fundamentally in backbone geometry—the β-amino group of isoserine creates distinct hydrogen-bonding patterns and alters proteolytic susceptibility compared to α-amino acid residues [1]. Generic substitution without verifying enantiomeric purity and backbone specificity introduces undefined stereochemical and conformational variables that compromise peptide reproducibility and functional performance.

Fmoc-(R)-3-Amino-2-hydroxypropionic Acid: Quantitative Differential Evidence Against Closest Analogs


Enantiomeric Purity Detection Limit: Quantifiable Trace Impurity Analysis for Fmoc-(R)-Isoserine

The Fmoc chromophore enables direct enantiomeric purity determination via HPLC with fluorescence detection. For Fmoc-protected amino acids as a class, separation factors (α-values) between 1.5–2.2 on Chiralcel-OD columns allow detection limits below 0.05% for the undesired antipode, with antipode quantitation achievable in the ppm range for several Fmoc-amino acids [1]. While specific α-values for Fmoc-(R)-3-amino-2-hydroxypropionic acid are not reported in this study, the method is validated for both primary and secondary Fmoc-amino acids and is applicable to β-amino acid derivatives, providing a robust analytical framework for verifying enantiomeric purity of the (R)-enantiomer against trace (S)-impurity [1].

Chiral HPLC Enantiomeric purity Peptide synthesis quality control

Racemic DL-Isoserine Purity Benchmark: The Quantitative Cost of Using Mixed Enantiomers

Commercially available Fmoc-DL-isoserine (the racemic mixture) is supplied at ≥98% purity by HPLC and ≥95% minimum purity depending on vendor . This means that even with high chemical purity, the racemic product contains approximately 50% (S)-enantiomer and 50% (R)-enantiomer by design. When incorporated into peptide sequences, this produces a statistical mixture of diastereomeric peptides that co-elute during purification and exhibit altered biological properties compared to stereochemically pure (R)-enantiomer-containing peptides [1].

Racemic mixture Diastereomer formation Peptide purification

β-Amino Acid Coupling Kinetics: Differential Reactivity in SPPS Relative to α-Amino Acids

Kinetic analysis of α-amino acid versus β-amino acid coupling in solid-phase synthesis demonstrates that β-amino acids exhibit distinct reactivity profiles. Under identical PyBOP/DIEA or HOBt/DIC conditions, β-amino acids show different rates of active ester formation and hydrolysis compared to α-amino acids [1]. For hindered Fmoc-amino acids (including β-amino acids with side-chain branching), coupling yields using HATU as activating reagent reach approximately 99%, compared to lower yields with classical HBTU/HOBt conditions [2]. This differential reactivity necessitates optimized coupling protocols specific to the β-amino acid backbone of isoserine, rather than using standard α-amino acid SPPS cycles.

β-Amino acid coupling SPPS kinetics Coupling reagent selection

Backbone Modification and Protease Resistance: Isoserine-Containing Peptides vs. Natural α-Peptides

Incorporation of β-amino-α-hydroxy acid residues (isoserine derivatives) into peptide backbones replaces the native amide bond with a modified linkage that alters susceptibility to protease cleavage. Systematic studies of backbone modifications demonstrate that replacement of α-amino acid residues with β-amino acid-containing surrogates significantly improves proteolytic stability by completely preventing protease cleavage of the modified amide bond [1][2]. The degree of protection varies as a function of modification type and position; isoserine (3-amino-2-hydroxypropionic acid) introduces both β-amino character and an α-hydroxyl group that alters hydrogen-bonding patterns, polarity, and acid-base character relative to natural α-peptides [1].

Peptidomimetic Protease resistance Metabolic stability

Synthetic Accessibility and Diastereoselectivity: Process Advantages for Isoserine Derivatives

A patented one-pot process for isoserine derivative preparation achieves high diastereoselectivity with threo derivatives obtained as the main isomer [1]. This synthetic methodology enables efficient production of stereochemically defined isoserine building blocks with reduced purification burden compared to methods requiring chiral auxiliaries that generate four diastereoisomers [1]. The availability of high-diastereoselectivity synthetic routes supports reliable procurement of the (R)-enantiomer with defined stereochemical purity.

Diastereoselective synthesis One-pot process Isoserine derivative preparation

Commercially Available Enantiomeric Purity Specifications: Procurement Benchmarks for Quality Control

Commercial suppliers report enantiomeric excess (ee) values exceeding 98% for Fmoc-(R)-3-amino-2-hydroxypropionic acid . This specification establishes a procurement benchmark for the single (R)-enantiomer that is not achievable with racemic DL-isoserine (which by definition has 0% ee) . The ≥98% ee specification translates to ≤1% of the undesired (S)-enantiomer, minimizing diastereomeric peptide contamination in SPPS applications.

Vendor specifications Quality control Enantiomeric excess

Optimal Scientific and Industrial Application Scenarios for Fmoc-(R)-3-Amino-2-hydroxypropionic Acid


Synthesis of Stereochemically Defined β-Peptides and Foldamers

The pure (R)-enantiomer of Fmoc-3-amino-2-hydroxypropionic acid is essential for constructing stereochemically homogeneous β-peptides and foldamers where backbone geometry determines secondary structure. Use of the racemic DL mixture introduces approximately 50% of the undesired (S)-enantiomer, generating diastereomeric foldamers with unpredictable folding behavior . The β-amino acid backbone requires optimized coupling conditions (HATU activation recommended, achieving ~99% coupling efficiency for hindered residues) distinct from standard α-amino acid SPPS protocols [1][2]. Applications include peptidomimetic design, protein-protein interaction inhibitors, and conformationally constrained bioactive peptides.

Protease-Resistant Peptide Therapeutics and Biological Probes

Incorporation of (R)-3-amino-2-hydroxypropionic acid into peptide backbones creates amide bond surrogates that are expected to completely prevent protease cleavage at the modified site, significantly improving metabolic stability compared to natural α-peptides [1]. This is quantitatively distinct from serine-containing α-peptides, which remain fully susceptible to protease degradation. Applications include development of therapeutic peptide leads with extended in vivo half-life, stable imaging probes for molecular diagnostics, and protease-resistant antimicrobial peptides. The pure (R)-enantiomer ensures consistent stereochemistry for reproducible stability assessments.

Structure-Activity Relationship (SAR) Studies Requiring Defined Stereochemistry

For SAR studies investigating the role of backbone stereochemistry on biological activity, the pure (R)-enantiomer provides a defined reference standard. The (S)-enantiomer yields opposite stereochemical orientation, and the racemic DL mixture (≥98% chemical purity but ~50:50 R:S ratio) produces ambiguous SAR data due to diastereomeric peptide mixtures [1]. The >98% ee specification ensures that observed biological activity can be unambiguously attributed to the (R)-stereochemistry, with ≤1% (S)-enantiomer contamination falling below the detection limit of 0.05% achievable by chiral HPLC with fluorescence detection [2].

Scale-Up Production of Isoserine-Containing Pharmaceutical Intermediates

The patented one-pot process for high-diastereoselectivity synthesis of isoserine derivatives provides a scalable route for producing stereochemically defined building blocks . Unlike methods using chiral auxiliaries that generate four diastereoisomers, this process yields threo derivatives as the main isomer, reducing purification burden in large-scale production. Procurement of Fmoc-(R)-3-amino-2-hydroxypropionic acid from suppliers employing such optimized synthetic routes ensures consistent stereochemical purity for pharmaceutical intermediate applications, including taxane derivative precursors, renin inhibitor building blocks, and aminoglycoside antibiotic synthesis intermediates [1][2].

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